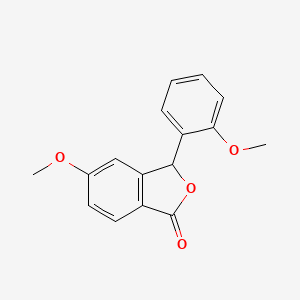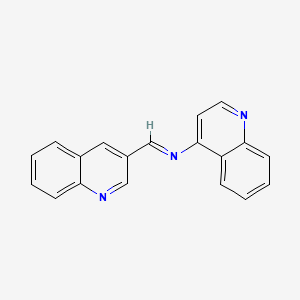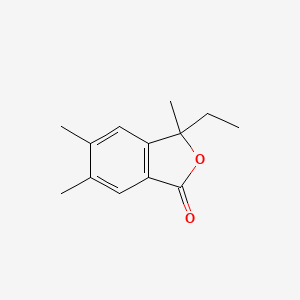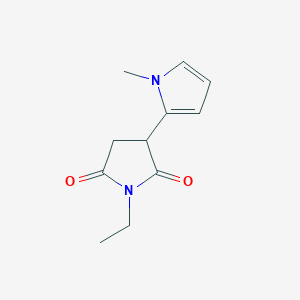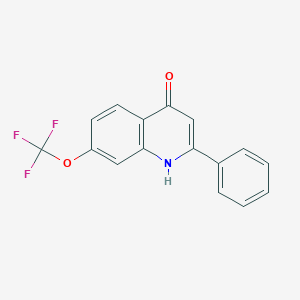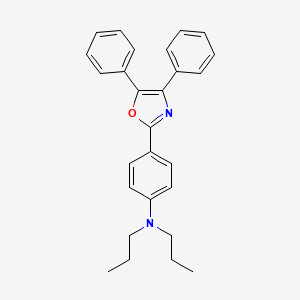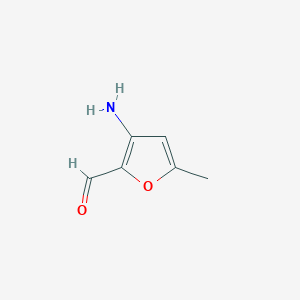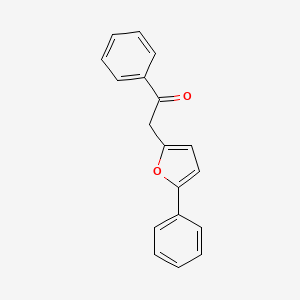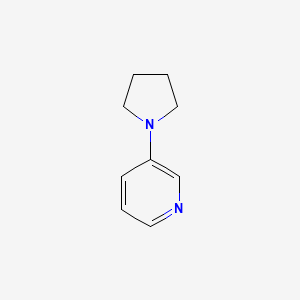
3-Pyrrolidin-1-YL-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidin-1-YL-pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-YL-pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction conditions often require the use of palladium on carbon as a catalyst and methanol as a solvent. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the process is optimized to use more readily available and cost-effective catalysts. The reaction is scaled up using larger reactors and continuous flow systems to maintain efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyrrolidin-1-YL-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidin-1-YL-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 3-Pyrrolidin-1-YL-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog with a similar ring structure but lacking the pyridine moiety.
Pyridine: The parent compound without the pyrrolidine substitution.
Pyrrolidin-2-one: A related compound with a lactam structure.
Uniqueness: 3-Pyrrolidin-1-YL-pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
69698-09-5 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
3-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
OAIVFOKDDZHMOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


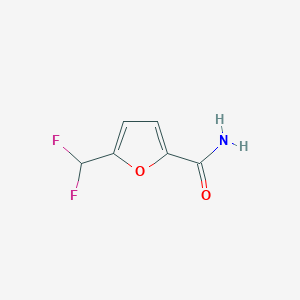
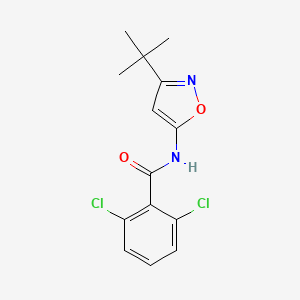
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
